1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
Description
1-(2,4-Dimethylphenyl)-1H-1,3-benzodiazole-2-thiol is a benzodiazole derivative characterized by a thiol (-SH) group at position 2 and a 2,4-dimethylphenyl substituent at position 1 of the benzodiazole core. This compound exhibits unique chemical properties due to its structural features:
- Thiol-Metal Coordination: The thiol group enables strong coordination with transition metals (e.g., Cu, Fe), facilitating applications in catalysis and materials science .
- Steric and Electronic Effects: The 2,4-dimethylphenyl group introduces steric hindrance, which modulates reaction kinetics and selectivity. The methyl groups also donate electrons, stabilizing metal-thiolate complexes .
- Redox Activity: The benzodiazole-thiol system participates in reversible electron transfer, making it valuable in electrochemical studies .
Its molecular formula is C₁₅H₁₄N₂S, with a molecular weight of 262.35 g/mol (based on structural analogs in ). Commercial availability (e.g., Santa Cruz Biotechnology, sc-332426) underscores its utility in research .
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-10-7-8-13(11(2)9-10)17-14-6-4-3-5-12(14)16-15(17)18/h3-9H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQZJIGJWAWSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=CC=CC=C3NC2=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Benzodiazole-2-thiol Derivatives
Benzodiazole-2-thiol derivatives are typically synthesized through cyclization reactions involving o-phenylenediamine or substituted aniline derivatives with sulfur-containing reagents or thioureas. The thiol group at the 2-position is introduced either by direct incorporation during ring closure or by subsequent functional group transformation.
Key approaches include:
Intramolecular oxidative coupling of N-arylthioureas catalyzed by transition metals such as RuCl3, yielding substituted 2-aminobenzothiazoles with high efficiency (up to 91% yield). Electron-rich substrates exhibit higher reactivity.
Ammonium thiocyanate-based one-pot reactions under solvent-free or mild conditions, often catalyzed by Lewis acids or p-toluenesulfonic acid (p-TSA), facilitating ring closure and thiol introduction.
Alkylation of benzimidazole-2-thiol with appropriate alkyl or aryl halides under basic conditions to introduce substituents at the nitrogen (1-position).
Specific Preparation of 1-(2,4-Dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
Though direct literature on the exact compound is limited, analogous synthetic routes for related benzodiazole-2-thiol derivatives and benzimidazole-2-thiol compounds provide a foundation for its preparation.
Preparation of Benzodiazole Core with Thiol Group
Starting Materials: 2-aminobenzenethiol or 2-mercaptobenzimidazole derivatives serve as precursors.
Cyclization: The formation of the benzodiazole ring is achieved by reacting substituted anilines (e.g., 2,4-dimethylphenylamine) with sulfur sources such as thiourea or ammonium thiocyanate under oxidative conditions or catalyzed by transition metals like RuCl3.
Example Reaction: RuCl3-catalyzed intramolecular oxidative coupling of N-(2,4-dimethylphenyl)thiourea can yield the desired benzodiazole-2-thiol derivative in high yield.
N-Substitution at Position 1
Alkylation/Arylation: The 1-position nitrogen is substituted by reacting benzimidazole-2-thiol or benzodiazole-2-thiol with 2,4-dimethylphenyl halides (e.g., 2,4-dimethylphenyl chloride or bromide) in the presence of a base such as sodium hydroxide or triethylamine in solvents like ethanol or acetone.
Conditions: Typical conditions include refluxing in ethanol at 50–65°C for 1.5 to 2 hours, followed by work-up involving aqueous washes and purification by crystallization or chromatography.
Representative Experimental Procedure
Analytical and Spectral Data (From Analogous Compounds)
IR Spectroscopy: Characteristic bands for thiol (–SH) around 2550–2600 cm⁻¹ and aromatic C=N stretching near 1600 cm⁻¹.
[^1H-NMR](pplx://action/followup): Signals corresponding to aromatic protons of benzodiazole and 2,4-dimethylphenyl groups; methyl protons appear as singlets near δ 2.0–2.5 ppm.
[^13C-NMR](pplx://action/followup): Aromatic carbons and methyl carbons identified; C=S carbon typically appears near δ 170 ppm.
Purity: HPLC purity >95% achievable with proper crystallization.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| RuCl3-catalyzed intramolecular oxidative coupling | N-arylthiourea, RuCl3 | Solvent-free or green solvent, mild heating | Up to 91% | High yield, eco-friendly | Requires metal catalyst, sensitive to substituent electronics |
| Ammonium thiocyanate one-pot cyclization | o-Phenylenediamine, NH4SCN, Lewis acid or p-TSA | Mild aqueous or solvent-free, room temp to mild heating | 79–85% | Mild conditions, simple isolation | Substituent effects on yield |
| N-arylation via nucleophilic substitution | Benzodiazole-2-thiol, 2,4-dimethylphenyl halide, NaOH | Ethanol, 50–65°C, 1.5–2 h | 60–80% | Straightforward, scalable | Requires halide precursor, moderate yields |
Research Findings and Considerations
Electron-donating groups on the aryl ring (such as methyl groups at 2,4-positions) generally enhance nucleophilicity and reactivity in coupling and substitution reactions, improving yields.
Transition metal catalysis (Ru, Pd) offers efficient ring closure but may require careful control of reaction conditions to avoid side reactions.
The choice of solvent and base critically influences the selectivity and purity of the final product; ethanol with sodium hydroxide is a common and effective system.
Purification by crystallization from ethyl acetate or similar solvents yields high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)-1H-1,3-benzodiazole-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to the formation of derivatives with different properties.
Scientific Research Applications
Introduction to 1-(2,4-Dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
This compound is an organic compound with the molecular formula and a molecular weight of 254.36 g/mol. It belongs to the class of benzodiazole derivatives, which are known for their diverse applications in various fields including medicinal chemistry, material science, and organic synthesis.
The compound features a benzodiazole core substituted with a dimethylphenyl group and a thiol (-SH) functional group, which contributes to its reactivity and potential biological activities.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Research indicates that compounds in this class may exhibit:
- Anticancer Activity : Studies have shown that benzodiazole derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.
- Antimicrobial Properties : The thiol group may enhance the compound's ability to interact with biological targets, potentially leading to antibacterial or antifungal effects.
Material Science
This compound is also explored for its utility in developing new materials. Its unique structure allows it to function as:
- Fluorescent Probes : Due to its ability to absorb and emit light, it can be used in fluorescence microscopy and imaging techniques.
- Photovoltaic Materials : The compound's electronic properties make it suitable for applications in solar cell technologies.
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for:
- Synthesis of Complex Molecules : It can participate in various chemical reactions such as nucleophilic substitutions and cyclization processes.
- Development of New Drug Candidates : Its structural features allow for modifications that can lead to new pharmaceutical agents.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzodiazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.
Case Study 2: Material Development
Research conducted at a leading university explored the use of benzodiazole-based compounds in organic photovoltaics. The results indicated improved efficiency in energy conversion when incorporated into polymer blends used for solar cells.
Case Study 3: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of benzothiazole derivatives highlighted their effectiveness against resistant strains of bacteria. The study concluded that the thiol group enhances interaction with bacterial enzymes, making it a promising candidate for further development.
Mechanism of Action
The mechanism by which 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Steric and Electronic Effects
- 2,4-Dimethylphenyl vs. 4-Methoxyphenyl : The dimethylphenyl group in the target compound imposes greater steric hindrance than the planar 4-methoxyphenyl group in 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole , leading to slower reaction kinetics but higher selectivity in metal-catalyzed processes .
- Chlorophenyl vs. Dimethylphenyl : The electron-withdrawing chlorine in 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol reduces electron density at the thiol group, weakening metal coordination compared to the electron-donating methyl groups in the target compound .
Coordination Chemistry
Biological Activity
1-(2,4-Dimethylphenyl)-1H-1,3-benzodiazole-2-thiol is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antitumor and antimicrobial activities, structure-activity relationships (SAR), and synthesis methods.
- Chemical Formula : C₁₅H₁₄N₂S
- Molecular Weight : 254.36 g/mol
- IUPAC Name : 3-(2,4-dimethylphenyl)-1H-benzimidazole-2-thione
- PubChem CID : 29067734
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor properties. A study showcased the synthesis of various benzothiazole derivatives, including those with similar structures, which were evaluated for their cytotoxic effects against human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated that certain derivatives showed high potential to inhibit cell proliferation in both 2D and 3D culture systems.
| Compound | Cell Line | IC50 (μM) - 2D | IC50 (μM) - 3D |
|---|---|---|---|
| Compound 5 | A549 | 5.12 ± 0.23 | 15.67 ± 0.45 |
| Compound 6 | HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound 15 | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
The SAR analysis revealed that the presence of specific substituents on the phenyl ring significantly influenced the antitumor activity, with dimethyl substitutions enhancing efficacy .
Antimicrobial Activity
The antimicrobial properties of thiazole and benzothiazole derivatives have been extensively studied. In particular, compounds similar to this compound have shown promising results against various bacterial strains:
- Testing Method : Broth microdilution according to CLSI guidelines.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | ≤16 μg/mL |
| Compound B | S. aureus | ≤8 μg/mL |
These findings suggest that the compound exhibits significant antibacterial activity comparable to standard antibiotics like norfloxacin .
Case Studies
Several studies have documented the biological activity of compounds related to benzodiazoles and thiazoles:
- Antitumor Studies : A study involving a series of synthesized thiazole derivatives demonstrated that specific modifications led to enhanced cytotoxicity against cancer cell lines .
- Antimicrobial Studies : Another investigation highlighted the effectiveness of a group of thiazole derivatives against Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Benzothiazole Core : Utilizing thioketones and amines in condensation reactions.
- Substitution Reactions : Introducing the dimethylphenyl moiety through electrophilic aromatic substitution.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of 2,4-dimethylphenyl-substituted precursors with thiourea or thioacetamide derivatives. For example, reacting 2,4-dimethylphenyl isothiocyanate with o-phenylenediamine in ethanol under reflux (80–100°C) for 12–24 hours yields the target compound. Optimization strategies include:
- Varying solvent polarity (e.g., ethanol vs. DMF) to improve solubility.
- Adjusting catalyst loading (e.g., 1–5 mol% p-toluenesulfonic acid) to accelerate cyclization.
- Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and purifying via column chromatography (silica gel, gradient elution). Final purity (>95%) can be confirmed using HPLC with a C18 column and UV detection at 254 nm .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H and 13C NMR : Confirm substituent positions (e.g., dimethylphenyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and benzodiazole ring integrity.
- FT-IR : Identify the S-H stretch (~2500 cm⁻¹) and C=N/C-S vibrations (1500–1600 cm⁻¹).
- Mass Spectrometry (ESI-TOF) : Verify molecular ion [M+H]+ at m/z 283.08.
- X-ray Crystallography (if crystalline): Resolve bond lengths and dihedral angles (e.g., benzodiazole ring planarity, S-C bond distance ~1.7 Å) .
Q. What are the key considerations in designing solubility and stability studies for this compound in physiological conditions?
- Methodological Answer :
- Solubility : Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Measure equilibrium solubility via UV-Vis spectroscopy at λmax ~280 nm.
- Stability : Assess under UV light (photostability), varying pH (2–10), and temperatures (4–37°C) using HPLC-UV. Monitor degradation products (e.g., oxidation to disulfides) via LC-MS.
- Accelerated Stability Testing : Conduct at 40°C/75% relative humidity for 4 weeks to predict shelf-life .
Advanced Research Questions
Q. How can computational chemistry methods predict the biological activity and binding interactions of this compound with target enzymes?
- Methodological Answer :
- Molecular Docking (AutoDock Vina): Model interactions with fungal CYP51 (lanosterol demethylase) or bacterial DNA gyrase. Analyze binding energy (ΔG < -8 kcal/mol) and key residues (e.g., heme iron coordination in CYP51).
- DFT Calculations (B3LYP/6-31G*): Compute frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict redox reactivity.
- MD Simulations (GROMACS): Evaluate ligand-protein complex stability over 100 ns (RMSD < 2 Å). Validate with in vitro enzyme inhibition assays (IC50 vs. predicted Ki) .
Q. What strategies can resolve contradictions in reported biological activities of benzodiazole-thiol derivatives across studies?
- Methodological Answer :
- Meta-Analysis : Compare MIC/IC50 values across studies, adjusting for variables like microbial strain (e.g., Candida albicans ATCC 10231 vs. clinical isolates) and assay protocols (CLSI vs. EUCAST).
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., 2,4-dimethyl vs. 2-chloro groups) with antifungal potency.
- Reproducibility Testing : Replicate studies under standardized conditions (e.g., RPMI-1640 medium, 48-hour incubation) to isolate compound-specific effects .
Q. How can isotopic labeling (e.g., 13C, 15N) study the metabolic pathways of this compound in mammalian systems?
- Methodological Answer :
- Synthesis of Labeled Analogs : Use 13C-thiourea to introduce isotopic tags at the thiol group.
- Metabolite Tracking : Incubate with hepatocytes (37°C, 5% CO2) and analyze via LC-MS/MS (Q-TOF) to identify phase I (oxidation) and phase II (glucuronidation) metabolites.
- NMR Metabolomics : Detect 13C-labeled intermediates (e.g., methylphenyl derivatives) in urine or plasma using 2D HSQC experiments .
Methodological Notes
- Experimental Design : Always include negative controls (e.g., solvent-only) in bioactivity assays to rule out solvent interference.
- Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to distinguish compound-specific effects from experimental noise.
- Ethical Compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., thiourea derivatives) and biological waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
